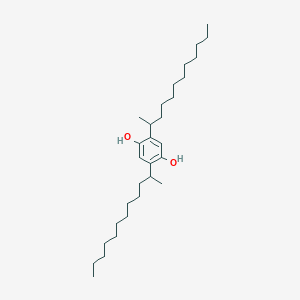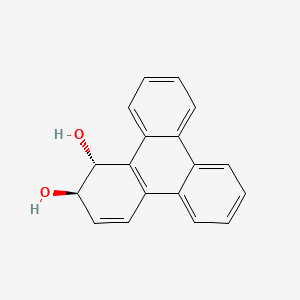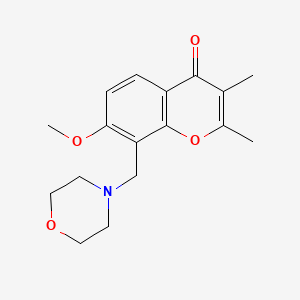
1,2-Triphenylenediol, 1,2-dihydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Triphenylenediol, 1,2-dihydro-, trans- is an organic compound with the molecular formula C18H14O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the 1 and 2 positions of the dihydro form of triphenylene.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Triphenylenediol, 1,2-dihydro-, trans- typically involves the reduction of triphenylene derivatives. One common method is the catalytic hydrogenation of triphenylene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under controlled conditions to ensure the selective reduction of the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
化学反応の分析
Types of Reactions
1,2-Triphenylenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully saturated triphenylene derivatives.
Substitution: Various substituted triphenylene derivatives depending on the reagents used.
科学的研究の応用
1,2-Triphenylenediol, 1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
作用機序
The mechanism of action of 1,2-Triphenylenediol, 1,2-dihydro-, trans- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. Additionally, the compound’s aromatic structure allows it to intercalate with DNA and other nucleic acids, influencing their stability and function .
類似化合物との比較
Similar Compounds
1,2-Dihydroxybenzene:
1,2-Dihydroxyanthraquinone: Features hydroxyl groups on an anthraquinone backbone.
1,2-Dihydroxyphenanthrene: Similar structure but with a phenanthrene backbone.
Uniqueness
1,2-Triphenylenediol, 1,2-dihydro-, trans- is unique due to its specific arrangement of hydroxyl groups on the triphenylene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
| 110835-84-2 | |
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
InChIキー |
BSKBIHOSMNFDAS-AEFFLSMTSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24 |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)

![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
